2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with an azetidine and imidazole moiety
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the compound may interact with a variety of targets depending on its specific structure and functional groups.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . The specific interactions and resulting changes would depend on the nature of the target and the specific structure of the compound.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that the compound may influence multiple biochemical pathways. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution. The metabolism and excretion of the compound would depend on its specific structure and the biological systems it interacts with.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , the compound could have diverse effects at the molecular and cellular levels. These effects would depend on the specific targets of the compound and the nature of its interactions with these targets.
Biochemical Analysis
Biochemical Properties
The imidazole ring in 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole plays a crucial role in its biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized from o-aminothiophenol and carbon disulfide under basic conditions. The azetidine ring can be introduced through a cyclization reaction involving an appropriate precursor such as a halogenated amine. The imidazole moiety is then attached via a nucleophilic substitution reaction using an imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts[][6].
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-ylmethyl)benzothiazole: Lacks the azetidine ring, which may affect its biological activity.
2-(azetidin-1-ylmethyl)benzothiazole: Lacks the imidazole moiety, potentially altering its chemical reactivity and applications.
1-(1H-imidazol-1-ylmethyl)azetidine: Lacks the benzothiazole ring, which may influence its overall properties.
Uniqueness
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is unique due to the combination of its three distinct moieties: benzothiazole, azetidine, and imidazole. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-2-4-13-12(3-1)16-14(19-13)18-8-11(9-18)7-17-6-5-15-10-17/h1-6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGSWJCVLGGKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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